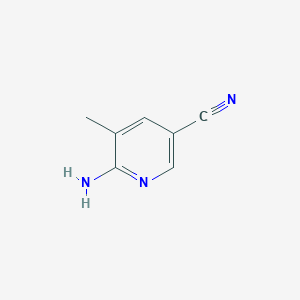

6-Amino-5-methylnicotinonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOISJVQLUVVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626055 | |

| Record name | 6-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183428-91-3 | |

| Record name | 6-Amino-5-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183428-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 6 Amino 5 Methylnicotinonitrile Derivatives

Cyclization Reactions and Annulation Strategies involving Nicotinonitrile Scaffolds

The aminonicotinonitrile core is a well-established building block for creating fused ring systems through cyclization and annulation strategies. The adjacent amino and nitrile groups are particularly suited for reactions that form new five- or six-membered rings.

The inherent reactivity of cyclic enamino-nitriles, such as 6-amino-5-methylnicotinonitrile, allows them to participate in cycloaddition reactions, acting as electron-rich dienes to form polyfunctionalized fused pyrans and other heterocyclic systems. nih.gov These reactions are significant due to the biological activities associated with the resulting compounds, including antitumor, cardiotonic, and antihypertensive properties. nih.gov

One strategy for forming fused systems is the electrophilic [4+1]-cyclization. For instance, the reaction of 3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of 6-azaindoles (fused pyrrolopyridines). chemrxiv.orgrsc.org This scalable, metal-free, one-pot synthesis proceeds through the activation of the methyl group under mildly acidic conditions, followed by cyclization. chemrxiv.orgrsc.org The reaction is regioselective and can be extended to other electrophilic components such as difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent. rsc.org

A significant application of aminonicotinonitrile chemistry is in the synthesis of spiro compounds, particularly those containing an indoline (B122111) core. Multicomponent reactions (MCRs) are a powerful tool for this purpose, enabling the efficient construction of complex spirooxindoles. mdpi.comnih.govresearchgate.net

A notable example is the four-component reaction of 5-methylisatin, malononitrile (B47326), monothiomalonamide, and triethylamine (B128534), which produces triethylammonium (B8662869) spiro[indole-3,4′-pyridine]-2′-thiolates. mdpi.com These intermediates can be further transformed. For example, oxidation with a DMSO-HCl system yields diastereomeric 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides. mdpi.com The alkylation of the thiolate intermediates proceeds regioselectively at the sulfur atom. mdpi.com

The general principle often involves a Knoevenagel condensation between an isatin (B1672199) and an active methylene (B1212753) compound like malononitrile, followed by a Michael addition and subsequent cyclization to form the spiro-heterocyclic system. mdpi.com Various catalysts and reaction conditions can be employed to synthesize a range of spiro[indoline-3,4′-pyridine] derivatives. documentsdelivered.comresearchgate.net

Table 1: Synthesis of Spiro[indole-3,4′-pyridine] Derivatives

| Reactants | Product | Key Transformation | Reference |

|---|---|---|---|

| 5-R-Isatins, Malononitrile, Monothiomalonamide, Triethylamine | Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolates | Four-component reaction | mdpi.com |

| Spiro[indole-3,4′-pyridine]-2′-thiolates, DMSO-HCl | 6′-Amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides | Oxidation/Acidification | mdpi.com |

This table provides examples of reactions leading to spiro-compounds related to the nicotinonitrile scaffold.

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles accessible from aminonitrile precursors. The most versatile method involves the condensation of 5-aminopyrazoles with various reaction partners. nih.govbeilstein-journals.org These 5-aminopyrazoles can be readily synthesized from the reaction of β-ketonitriles or malononitrile derivatives with hydrazines. beilstein-journals.org

A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates good functional group tolerance and excellent regioselectivity. The reaction is thought to proceed via condensation to form an intermediate which then undergoes a silver-catalyzed 6-endo-dig cyclization. nih.gov Another approach involves a one-pot multi-component reaction of 5-aminopyrazoles, aldehydes, and α-keto-nitriles or pyruvic acid, which can be accelerated by microwave irradiation. mdpi.com

Table 2: Selected Syntheses of Pyrazolo[3,4-b]pyridine Frameworks

| Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Aminopyrazoles, Alkynyl Aldehydes | Silver, Iodine, or NBS | Halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole, Aldehyde, α-Keto-nitrile | Acetic Acid, Conventional heating or MW irradiation | Pyrazolo[3,4-b]pyridines | mdpi.com |

This table summarizes key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core.

Nucleophilic and Electrophilic Transformations of Aminonicotinonitrile Functions

The functional groups of this compound dictate its reactivity towards nucleophiles and electrophiles. The exocyclic amino group behaves as a nucleophile, while the pyridine (B92270) ring nitrogen and the nitrile carbon act as electrophilic centers. The π-electron-rich nature of the ring, enhanced by the amino group, also makes the carbon atoms at positions 3 and 5 susceptible to electrophilic attack. juniperpublishers.com

The nucleophilicity of the amino group is central to many cyclization reactions, where it attacks an internal or external electrophile. For example, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles (an analogous system), the reaction is initiated by the nucleophilic attack of a hydrazine (B178648) nitrogen on a carbonyl carbon, followed by cyclization involving the other nitrogen attacking a nitrile carbon. beilstein-journals.org Similarly, reactions with electrophiles like trifluoroacetic anhydride result in acylation of the amino group, which is a key step preceding cyclization. chemrxiv.orgrsc.org

The nitrile group can be hydrolyzed to an amide or carboxylic acid, or it can be attacked by nucleophiles to form various heterocyclic systems. The pyridine ring itself can undergo transformations. For instance, N-alkylation can occur, leading to pyridinium (B92312) salts which can influence the electronic properties and subsequent reactivity of the molecule. cas.cz The dual reactivity of such enamine systems is evident in reactions with reagents like maleimide, where electrophilic attack can occur at either the C-5 carbon or the exocyclic amino group, leading to different products. juniperpublishers.com

Tautomerism and Isomerization Studies in Nicotinonitrile Systems

Tautomerism is a critical consideration in heterocyclic systems like this compound, as the position of a proton can significantly affect the molecule's structure, reactivity, and hydrogen bonding capabilities. ffame.orgnih.gov

The primary tautomeric equilibrium in 6-aminopyridine derivatives is between the amino and imino forms. cas.czresearchgate.net It is well-established that for 2- and 4-aminopyridines, the amino tautomer is the predominant form in the free base, a preference attributed to the preservation of the ring's aromaticity. cas.cz Upon protonation or quaternization at the ring nitrogen, however, the equilibrium shifts towards the imino form. cas.cz For this compound, the amino form is expected to be the dominant tautomer under neutral conditions.

In more complex derivatives, other forms of isomerism and tautomerism can be observed. For example, in the S-alkylation products of spiro[indole-3,4′-pyridine]-2′-thiolates, ring-chain tautomerism has been reported. mdpi.com This results in a mixture of stereoisomers of an open-chain spiro[indoline-3,4′-pyridine] and a closed-ring thiazolo[3,2-a]pyridine system. mdpi.com Additionally, the synthesis of spiro compounds can lead to the formation of diastereomers, which may exist as separable or interconverting isomers. mdpi.com In fused systems like 6-azaindoles, N-H tautomerism between the pyrrole (B145914) nitrogen and the pyridine nitrogen is also possible. chemrxiv.org

Medicinal Chemistry and Biological Activity Investigations of 6 Amino 5 Methylnicotinonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Nicotinonitriles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For substituted nicotinonitriles, these studies have revealed key structural features that govern their biological activities.

Research into a class of antibacterial NAD synthetase (NADs) inhibitors, based on a urea-sulfonamide scaffold, involved the synthesis of a library of 76 analogues to explore the SAR of the sulfonamide aryl group. nih.gov While only modest improvements in enzyme inhibition were observed, the study found that the antibacterial urea-sulfonamides were more consistent inhibitors of nicotinic acid mononucleotide adenylyltransferase (NaMNAT). nih.gov

In the context of anticancer activity, SAR studies on isoindoline (B1297411) urea (B33335) derivatives as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors have been conducted. nih.govresearchgate.net Modifications to the isoindoline and terminal functionality of a screening hit led to the development of inhibitors with nanomolar antiproliferative activity and potent antitumor effects in preclinical models. nih.gov These studies underscore the importance of systematic structural modifications to enhance the desired biological effects of nicotinonitrile-related compounds.

Enzyme Inhibition Profiling of Nicotinonitrile Analogues

The structural motif of 6-amino-5-methylnicotinonitrile is a key component in a variety of enzyme inhibitors, demonstrating the broad therapeutic potential of this chemical class.

Derivatives of pyridine (B92270) and related heterocyclic systems have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. Tacrine (B349632), a potent cholinesterase inhibitor, has been a template for the synthesis of numerous analogues with improved efficacy and reduced toxicity. nih.gov For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones, which are structurally related to the cholinesterase inhibitor huperzine A, have been synthesized and shown to inhibit acetylcholinesterase. nih.gov

Studies on tacrine analogues have explored the impact of various substituents on their inhibitory activity. For example, novel quinoxaline-tacrine hybrids have been synthesized, with one derivative showing selective inhibition of BChE. nih.gov The exploration of the active center gorge of human acetylcholinesterase has revealed that the presence of aromatic residues is crucial for ligand binding and catalysis. nih.gov While direct studies on this compound derivatives for cholinesterase inhibition are not extensively documented in the provided results, the broader class of aminopyridine and related heterocyclic structures shows significant promise in this area.

Aminocyanopyridine derivatives have emerged as a significant class of kinase inhibitors, targeting various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

A class of aminocyanopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) has been discovered, with some compounds exhibiting IC50 values as low as 130 nM. nih.gov These compounds were found to suppress the expression of TNFα in cell-based assays, representing the first small molecule inhibitors of MK-2. nih.gov Further research into aminopyridine-based inhibitors has led to the development of compounds with low-double-digit nanomolar inhibitory potencies against c-Jun N-terminal kinases (JNKs), with high selectivity over other MAP kinases. nih.gov

The pyrazolopyridine scaffold, a related heterocyclic system, is present in several approved or late-stage clinical kinase inhibitors for cancer therapy. rsc.org Additionally, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1. nih.gov The design and synthesis of cyanopyridinone and cyanopyridine-based compounds have yielded potent Pim-1 kinase inhibitors with significant cytotoxic activities against various human tumor cell lines. nih.gov

Table 1: Kinase Inhibition by Aminocyanopyridine and Related Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Aminocyanopyridines | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | IC50 values as low as 130 nM; suppressed TNFα expression. | nih.gov |

| Aminopyridines | c-Jun N-terminal kinases (JNKs) | Low-double-digit nanomolar inhibitory potency; >1,000-fold selectivity over other MAP kinases. | nih.gov |

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | PIM-1 Kinase | Identified as inhibitors of this oncogenic kinase. | nih.gov |

| Cyanopyridinones and Cyanopyridines | Pim-1 Kinase | Potent inhibitors with cytotoxic activity against various cancer cell lines. | nih.gov |

| Pyrazolopyridines | Various kinases | Present in several approved or late-stage clinical anti-cancer drugs. | rsc.org |

Antimicrobial and Antifungal Activity Assessment of Novel Derivatives

The search for new antimicrobial and antifungal agents is a critical area of research, and nicotinonitrile derivatives have shown potential in this field.

Studies on nicotinamide derivatives have led to the identification of compounds with potent antifungal activity against Candida albicans. mdpi.com Through screening and structural optimization, a derivative was discovered with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans, comparable to the commercial antifungal fluconazole. mdpi.com Similarly, new sulfanyl-substituted niclosamide (B1684120) derivatives, which contain a related salicylanilide (B1680751) structure, have demonstrated superior antifungal activity against Madurella mycetomatis compared to the parent compound. mdpi.com

In terms of antibacterial activity, aminoalkyl resveratrol (B1683913) derivatives have been synthesized and shown to be effective against a range of bacteria, including both aerobic and anaerobic strains. nih.gov Furthermore, quinazolinones linked to amino acid derivatives have exhibited good antimicrobial activities against various pathogenic bacteria and fungi. researchgate.neteurjchem.com While direct testing of this compound in these studies is not specified, the broader family of nitrogen-containing heterocycles represents a promising source for new antimicrobial agents.

Table 2: Antimicrobial and Antifungal Activity of Nicotinonitrile-Related Derivatives

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Nicotinamide derivatives | Antifungal | MIC of 0.25 μg/mL against Candida albicans. | mdpi.com |

| Sulfanyl-substituted niclosamide derivatives | Antifungal | High activity against Madurella mycetomatis (IC50 = 0.2–0.3 µM). | mdpi.com |

| Aminoalkyl resveratrol derivatives | Antibacterial | Active against both aerobic and anaerobic bacteria. | nih.gov |

| Quinazolinones linked to amino acids | Antimicrobial | Good activity against pathogenic bacteria and fungi. | researchgate.neteurjchem.com |

Anticancer and Antitumor Research of Nicotinonitrile-Based Agents

The nicotinonitrile scaffold is a prominent feature in many compounds investigated for their anticancer and antitumor properties. The ability of these molecules to interfere with various biological targets makes them attractive candidates for cancer therapy. longdom.org

A series of fused nicotinonitrile derivatives have been synthesized and screened for their anticancer activity. researchgate.net These efforts are driven by the fact that cyanopyridines can target multiple biological pathways involved in cancer, such as those involving PDE3, PIM1 Kinase, and Survivin protein. longdom.org For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, which is crucial for the survival of cancer cells. nih.gov

Furthermore, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been prepared and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. nih.gov One compound, in particular, demonstrated broad-spectrum anticancer activity with high selectivity towards leukemia. nih.gov This compound was found to inhibit PI3Kδ, arrest the cell cycle, and induce apoptosis in leukemia cells. nih.gov Nicotinamide derivatives have also been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with several compounds showing interesting antitumor activity, particularly against hepatocellular and colon carcinoma cells. acs.org

Table 3: Anticancer Activity of Nicotinonitrile-Based Compounds

| Compound Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Fused nicotinonitriles | Multiple targets (e.g., PDE3, PIM1 Kinase, Survivin) | Synthesized and screened for anticancer activity. | longdom.orgresearchgate.net |

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | PIM-1 Kinase | Inhibitors of the oncogenic PIM-1 kinase. | nih.gov |

| 6-amino-5-cyano-2-thiopyrimidines | PI3Kδ inhibition, apoptosis induction | Broad-spectrum anticancer activity, high selectivity for leukemia. | nih.gov |

| Nicotinamide derivatives | Antiproliferative | Interesting antitumor activity against hepatocellular and colon carcinoma. | acs.org |

Plant Growth Regulation Studies of Nicotinonitrile Derivatives

While the primary focus of research on nicotinonitrile derivatives has been in medicinal chemistry, there is emerging interest in their potential applications in agriculture, including as plant growth regulators.

Nicotinic acid and its derivatives are known to have applications as agrochemicals, with some compounds being used as herbicides, insecticides, and fungicides. nih.gov For instance, aminopyrifen (B605478) is a fungicide candidate, and nicofluprole (B6597129) is an insecticide candidate, both based on the nicotinic acid structure. nih.gov

More broadly, amino acid derivatives are recognized as important regulatory molecules in plant growth and stress tolerance. sciopen.comdntb.gov.ua They act as phytochemical signals that can enhance plant resilience against various biological and environmental pressures. A wide variety of growth regulators, including auxin and ethylene, are derived from amino acids. mdpi.com While specific studies focusing on this compound for plant growth regulation were not found in the provided search results, the established role of the related nicotinic acid and other amino acid derivatives in agriculture suggests a potential avenue for future research.

Emerging Therapeutic Applications and Pharmacological Profiles

The chemical scaffold of this compound has served as a valuable starting point for the development of various derivatives with significant therapeutic potential. Research into these compounds has revealed promising applications in oncology and neurology, primarily through their action as kinase inhibitors and as agents with central nervous system activity.

Kinase Inhibition in Oncology

A notable area of investigation for this compound derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.

One derivative, a 3-cyanopyridine-sulfonamide hybrid, has demonstrated potent anticancer activity. In vitro studies against a panel of 60 human cancer cell lines showed that this compound, referred to as compound 19 in the study, exhibited growth inhibition (GI50) values ranging from 1.06 to 8.92 μM across most of the cell lines. Furthermore, it was found to be an effective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 value of 3.6 μM. ekb.eg

Another line of research has focused on developing derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases involved in cell proliferation, survival, and differentiation. ekb.eg Specifically, the PI3Kδ isoform, predominantly expressed in B cells, is a key target in hematologic malignancies. ekb.eg A series of 4-(piperid-3-yl)amino-substituted 6-pyridylquinazoline derivatives were synthesized, with compounds 34 and 35 showing highly potent PI3Kδ inhibitory activities with IC50 values of 1.3 nM and 0.7 nM, respectively. ekb.eg Another related compound, compound 33, a 6-aryl-substituted 4-pyrrolidinaminoquinazoline derivative, also showed potent PI3Kδ inhibition with an IC50 of 2.7 nM. ekb.eg

Additionally, modifications at the 2- and 6-positions of the aminopyridine scaffold have led to the discovery of a potent Mps1 kinase inhibitor, compound 31. This compound displayed a cellular Mps1 IC50 of 5.3 nM and antiproliferative activity in A549 lung carcinoma cells with an IC50 of 26 nM, with a strong correlation suggesting the antiproliferative effect is due to Mps1 inhibition. ekb.eg

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | IC50 Value | Cell Line (for antiproliferative activity) | Antiproliferative IC50 |

|---|---|---|---|---|

| Compound 19 | VEGFR-2 | 3.6 µM | - | - |

| Compound 31 | Mps1 | 5.3 nM | A549 Lung Carcinoma | 26 nM |

| Compound 33 | PI3Kδ | 2.7 nM | - | - |

| Compound 34 | PI3Kδ | 1.3 nM | - | - |

| Compound 35 | PI3Kδ | 0.7 nM | - | - |

Neurological and Other Pharmacological Activities

Derivatives of 6-aminopyridine have also been evaluated for their effects on the central nervous system and other pharmacological targets. A series of 2-substituted-6-amino/methyl pyridine derivatives were synthesized and tested for various activities.

Several of these compounds demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure models. Notably, 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine and 2-[2-hydroxy-3-(1-imidazolyl)propylamino]-6-aminopyridine were among the most active in the MES test. nih.gov

Furthermore, some derivatives exhibited amphetamine antagonistic activity, indicating a potential to modulate central nervous system stimulation. nih.gov Significant antihistaminic activity, demonstrated by the blocking of histamine-induced contractions in guinea pig ileum, was observed for compounds such as 2-[2-(diethylamino)ethylamino]-6-aminopyridine. nih.gov Certain derivatives also showed remarkable sympathetic blocking activity. nih.gov

Table 2: Pharmacological Profile of 2-Substituted-6-amino/methyl Pyridine Derivatives

| Compound | Pharmacological Activity | Key Findings |

|---|---|---|

| 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine | Anticonvulsant (MES) | Highly active |

| 2-[2-hydroxy-3-(1-imidazolyl)propylamino]-6-aminopyridine | Anticonvulsant (MES) | Highly active |

| 2-[2-(phenylamino)ethylamino]-6-aminopyridine | Amphetamine Antagonism | Significant decrease in elevated motor activity |

| 2-[2-(diethylamino)ethylamino]-6-aminopyridine | Antihistaminic | Significant blocking of histamine-induced contractions |

| 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine | Sympathetic Blocking | Remarkable activity |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 5 Methylnicotinonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, an unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 6-Amino-5-methylnicotinonitrile, one would expect to see distinct signals for the two aromatic protons, the amine protons, and the methyl protons.

¹³C NMR and DEPTQ: The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment further refines this by providing information about the number of attached protons. fiveable.meyoutube.com This technique can differentiate between quaternary carbons (C), methine carbons (CH), methylene (B1212753) carbons (CH₂), and methyl carbons (CH₃). youtube.comopenstax.orglibretexts.org For this compound, this would distinguish the quaternary carbons (C3, C5, C6), the methine carbons (C2, C4), and the methyl carbon.

2D NMR (HSQC and HMBC):

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations). columbia.edusdsu.edu This is crucial for piecing together the molecular structure. For instance, the protons of the methyl group (C5-CH₃) would show an HMBC correlation to carbons C5 and C6, confirming its position on the pyridine (B92270) ring.

The following table summarizes the expected NMR data for this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPTQ Information | Key HMBC Correlations (from H to C) |

| H2 | ~8.0-8.2 | ~150-155 | CH | C3, C4, C6 |

| C2 | --- | ~150-155 | CH | --- |

| C3 | --- | ~105-110 | C | --- |

| H4 | ~7.5-7.7 | ~135-140 | CH | C2, C3, C5, C5-CH₃ |

| C4 | --- | ~135-140 | CH | --- |

| C5 | --- | ~115-120 | C | --- |

| C6 | --- | ~158-162 | C | --- |

| -NH₂ | ~5.0-6.0 (broad) | --- | --- | C6, C5 |

| -CH₃ | ~2.1-2.3 | ~15-20 | CH₃ | C5, C6, C4 |

| -C≡N | --- | ~117-120 | C | --- |

Note: Chemical shifts are estimated based on typical values for substituted pyridines. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, methyl, nitrile, and aromatic pyridine moieties. masterorganicchemistry.com

The key vibrational modes are:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic sharp, medium-intensity absorption in the 2210-2260 cm⁻¹ region. The intensity of this peak can sometimes be weak in molecules with high symmetry or specific electronic properties. astrochem.org

C=C and C=N Stretching: The pyridine ring vibrations appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1600-1650 cm⁻¹. dergipark.org.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Two sharp/medium bands |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 | Medium to strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to medium |

| Methyl Group (-CH₃) | C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | Sharp, medium |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1650 | Multiple sharp bands |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₇H₇N₃), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 parts per million, ppm). uni.lu

The monoisotopic mass of this compound is 133.0640 Da. uni.lu HRMS analysis would typically look for the protonated molecule [M+H]⁺ in positive ion mode.

| Ion | Calculated m/z | Expected HRMS Result | Formula |

| [M] | 133.0640 | --- | C₇H₇N₃ |

| [M+H]⁺ | 134.0718 | 134.0718 ± 0.0007 | C₇H₈N₃⁺ |

| [M+Na]⁺ | 156.0538 | 156.0538 ± 0.0008 | C₇H₇N₃Na⁺ |

The data confirms that an observed m/z value matching the calculated value to several decimal places provides unambiguous evidence for the elemental composition C₇H₇N₃.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of a related structure, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, which also contains an amino-cyano moiety, demonstrates the power of this technique. researchgate.netconsensus.app In that crystal structure, N-H···N and N-H···O hydrogen bonds were observed, which play a crucial role in stabilizing the crystal lattice. researchgate.net

For this compound, a crystal structure determination would be expected to reveal:

Planarity: Confirmation of the planarity of the pyridine ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=N, C-N, C≡N) and angles within the molecule.

Intermolecular Interactions: The presence of intermolecular hydrogen bonds is highly likely, with the amino group (-NH₂) acting as a hydrogen bond donor and the nitrile nitrogen (-C≡N) or the pyridine ring nitrogen acting as acceptors. These interactions would dictate the packing of the molecules in the solid state.

Computational Chemistry and Mechanistic Insights into 6 Amino 5 Methylnicotinonitrile Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and calculating various electronic properties that govern the reactivity and stability of compounds like 6-amino-5-methylnicotinonitrile. nih.govresearchgate.net

DFT calculations are employed to determine the electronic characteristics of nicotinonitrile systems. By optimizing the molecular structure using methods like B3LYP with a 6-31G(d,p) basis set, researchers can analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of molecular reactivity and stability. mdpi.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. These calculations also provide other quantum chemical descriptors such as electronegativity, chemical hardness, and dipole moments, which offer a deeper understanding of the molecule's electronic properties and potential reactivity. mdpi.com For instance, the analysis of frontier orbitals in related aminonicotinonitrile derivatives has been used to elucidate their fluorescence behavior and potential as fluorescent sensors. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for a Nicotinonitrile Derivative This table is illustrative and provides example data based on typical computational studies.

| Parameter | Calculated Value | Unit | Significance |

| HOMO Energy | -6.2 | eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.0 | eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.2 | eV | Measures resistance to charge transfer |

| Dipole Moment | 3.5 | Debye | Indicates overall polarity of the molecule |

The biological function and interaction of a molecule are heavily dependent on its three-dimensional shape or conformation. DFT studies are crucial for performing conformational analysis on derivatives of this compound. preprints.org By systematically exploring the potential energy surface, researchers can identify stable conformers and the energy barriers between them.

For example, studies on related peptide systems incorporating azaamino acids have used DFT functionals like B3LYP and B3LYP-D3 to investigate conformational preferences. preprints.org Such analyses consider the impact of different amide bond orientations (cis/trans) and the role of intra- and intermolecular hydrogen bonds in stabilizing certain conformations. preprints.org The inclusion of solvation models can further refine these predictions to better reflect the behavior of these molecules in a biological environment. preprints.org Understanding the preferred conformations is essential for designing molecules that can fit precisely into a biological target's binding site.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). frontiersin.org Using software like AutoDock Vina, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. frontiersin.orgnih.gov A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating a stronger interaction. frontiersin.orgmdpi.com

Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov For example, in a study of a nicotinamide-based derivative targeting the VEGFR-2 enzyme, docking simulations showed the pyridine (B92270) ring forming a hydrogen bond with Cys917 in the hinge region, while other parts of the molecule engaged in hydrophobic interactions with residues like Leu838 and Val914. nih.gov These insights are invaluable for optimizing the ligand's structure to enhance its binding potency.

Table 2: Example Molecular Docking Results for a Ligand Against a Protein Target This table is for illustrative purposes.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound A | VEGFR-2 | -9.8 | Cys917, Glu885 | Hydrogen Bond |

| Compound A | VEGFR-2 | -9.8 | Leu838, Val914, Ala864 | Hydrophobic |

| Compound B | α-Amylase | -7.4 | Asp197, Gln63 | Hydrogen Bond |

| Compound B | α-Amylase | -7.4 | Trp59, Tyr62, Leu165 | Hydrophobic |

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a chemical dictate its physical and biological activities.

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. mdpi.com For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, physical, or chemical properties. These can include descriptors for polarizability, surface tension, energy of molecular orbitals (like HOMO), and counts of hydrogen bond donors/acceptors. mdpi.com

Statistical techniques, such as Multiple Linear Regression (MLR) or more complex machine learning methods like Artificial Neural Networks (ANN), are then used to create an equation that correlates the descriptors with the observed activity. nih.gov

An example of a linear QSAR model equation might look like this mdpi.com: Log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The predictive power of a QSAR model is rigorously validated using both internal methods (like leave-one-out cross-validation, yielding a Q² value) and external validation with a separate test set of compounds. mdpi.com A robust and validated QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov The field has advanced to include multi-dimensional QSAR (from 3D to 6D), which incorporates more complex information like molecular shape, induced fit, and solvation models to improve prediction accuracy. nih.govresearchgate.net

Table 3: Example of a QSAR Model and its Statistical Validation This table is for illustrative purposes and based on typical QSAR studies.

| Model Type | Equation | N | R² | Q² |

| MLR | pIC50 = -10.4 + 0.15(TE) + 1.83(HBD) - 0.28*(αe) | 26 | 0.69 | 0.57 |

N = number of compounds in training set; R² = coefficient of determination; Q² = cross-validated R²; TE = Torsion Energy; HBD = Hydrogen Bond Donor count; αe = polarizability. mdpi.com

Reaction Mechanism Elucidation through Advanced Computational Methods

Understanding the detailed step-by-step pathway of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced computational methods, particularly those based on quantum mechanics like DFT, are powerful tools for elucidating reaction mechanisms. rsc.org

By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire potential energy surface of a reaction. rsc.org This allows for the determination of activation energy barriers, which govern the reaction rate, and the identification of the most likely reaction pathway. rsc.org

For the synthesis of complex heterocyclic systems related to this compound, computational studies can validate or predict multi-step reaction sequences. For example, a proposed mechanism involving a Knoevenagel condensation, followed by a Michael addition and a Pinner cyclization, can be modeled computationally. mdpi.com These studies can reveal the precise role of catalysts, the stereochemistry of the products, and the influence of non-covalent interactions in stabilizing transition states. rsc.org Such mechanistic insights are vital for improving reaction yields and developing more efficient and selective synthetic methodologies. rsc.orgrsc.org

Applications in Materials Science and Optoelectronics for Nicotinonitrile Based Compounds

Development of New Materials with Specific Electronic or Optical Properties

The nicotinonitrile structural unit is considered an excellent building block for creating new multifunctional materials for electronic devices. researchgate.net Researchers have successfully designed and synthesized novel nicotinonitrile derivatives that exhibit highly efficient fluorescence and serve as host materials in organic light-emitting devices (OLEDs). researchgate.net

A notable example is a derivative, referred to as CZN, which incorporates a nicotinonitrile group as an electron acceptor. researchgate.net This design has proven effective for developing multifunctional blue fluorophores. CZN demonstrates highly efficient blue fluorescence, and a non-doped blue OLED using this compound achieved an external quantum efficiency (EQE) of 4.6%. researchgate.net

Beyond its emissive properties, CZN has also shown significant promise as a host material for phosphorescent OLEDs (PHOLEDs). researchgate.net When used as a host, it facilitates high efficiencies for various phosphorescent emitters. researchgate.net The performance of CZN as a host material is detailed in the table below.

Table 1: External Quantum Efficiency (EQE) of PHOLEDs Using CZN as a Host Material

| Phosphorescent Emitter Color | External Quantum Efficiency (EQE) |

| Yellow | 22.8% |

| Orange | 24.8% |

| Deep-Red | 19.9% |

Data sourced from a 2015 study on a novel nicotinonitrile derivative. researchgate.net

The success of this derivative highlights the potential of the nicotinonitrile framework in creating materials that can function as both efficient blue fluorescent emitters and effective phosphorescent hosts. researchgate.net This dual functionality is particularly valuable for producing efficient hybrid white organic light-emitting devices (WOLEDs). researchgate.net In fact, a hybrid WOLED utilizing CZN as a blue-emitting layer and a host for a yellow phosphorescent emitter achieved a forward-viewing EQE of 17.2%. researchgate.net The development of such compounds underscores the role of nicotinonitrile derivatives in advancing OLED technology. researchgate.net

Research into Nonlinear Optical (NLO) Properties of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are also a subject of research for their potential applications in nonlinear optics (NLO). researchgate.net NLO materials are crucial for technologies like optical switching, optical data storage, and image processing, as they can alter the properties of light that passes through them. dtic.milnih.gov The NLO response in organic molecules often arises from the delocalization of π-electrons and intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-linker. nih.gov

Research has focused on synthesizing and characterizing nicotinonitrile derivatives for their third-order NLO properties, which are relevant for applications like optical limiting. researchgate.netresearchgate.net Materials with strong NLO responses, particularly reverse saturable absorption (RSA), are desirable for protecting sensitive optical sensors and the human eye from high-intensity laser beams. nih.gov

For instance, studies on pyrenyl Schiff base derivatives, which possess large π-conjugated systems and exhibit intramolecular charge transfer, have demonstrated significant NLO activity. nih.gov When these derivatives are incorporated into polyurethane composites, they retain their NLO properties while gaining the processability and stability of the polymer matrix. nih.gov The nonlinear absorption of these composites was found to increase proportionally with the concentration of the NLO molecule. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are a key tool for predicting and understanding the NLO properties of new materials. nih.govfrontiersin.org These theoretical investigations help in designing molecules with enhanced NLO responses. For example, a computational study on non-fullerene acceptor-based compounds explored how modifying acceptor groups could tune NLO properties. nih.gov The study calculated parameters such as linear polarizability (⟨α⟩), first hyperpolarizability (βtotal), and second-order hyperpolarizability (⟨γ⟩) to quantify the NLO response. nih.gov One designed compound, MSTD7, exhibited a high second-order hyperpolarizability of 3.66 × 10–31 esu, indicating promising NLO characteristics. nih.gov

Table 2: Investigated NLO Properties of Select Organic Derivatives

| Compound/Material Class | Investigated NLO Property | Key Finding |

| Nicotinic Acid | Third-order NLO susceptibility (χ(3)) | The material possesses a positive absorption coefficient and negative nonlinearity, making it a candidate for device applications. researchgate.net |

| Pyrenyl Schiff Base Derivatives (B2, B3) | Reverse Saturable Absorption (RSA) | The RSA effect is attributed to the large π-conjugated system and intramolecular charge transfer. nih.gov |

| Polyurethane with B2/B3 | Nonlinear absorption coefficient (β) | The β value increases proportionally with the concentration of the NLO derivative in the polymer. nih.gov |

| Designed NFA Compound (MSTD7) | Second-order hyperpolarizability (⟨γ⟩) | Exhibited a high value of 3.66 × 10–31 esu, suggesting significant NLO potential. nih.gov |

This table summarizes findings from various studies on organic and derivative compounds for NLO applications.

The ongoing research into nicotinonitrile and related organic compounds for NLO applications is driven by the desire to create materials with fast response times and high performance for modern optoelectronic devices. dtic.milnih.gov

Future Research Directions and Translational Perspectives for 6 Amino 5 Methylnicotinonitrile

Integrated Synthetic and Biological Screening Platforms for Drug Discovery

The future of drug discovery involving scaffolds like 6-Amino-5-methylnicotinonitrile lies in the use of integrated platforms that combine automated synthesis with high-throughput biological screening. sciencedaily.comwuxibiology.com These platforms create a seamless workflow from initial compound creation to the identification of preclinical candidates. wuxibiology.com For this compound, this involves its use as a versatile intermediate for generating large libraries of novel derivatives. indiamart.com The process begins with diverse chemical transformations of its functional groups—the amino, methyl, and nitrile moieties—to produce a wide range of new molecular architectures. indiamart.comnih.gov

These integrated systems enable the rapid advancement of compounds through a multi-stage process: wuxibiology.comwuxibiology.com

Target-to-Hit: Utilizing technologies like DNA-Encoded Libraries (DELs) and customized screening decks built from derivatives of foundational molecules like this compound. wuxibiology.com

Hit-to-Lead: Once initial hits are identified, the platform facilitates rapid Structure-Activity Relationship (SAR) generation and molecular design to improve potency and selectivity. wuxibiology.comwuxibiology.com

Lead Optimization: This stage involves in-depth biological characterization, including in vitro and in vivo pharmacology, to refine lead compounds into viable preclinical candidates. wuxibiology.commetrionbiosciences.com

Many successful drugs originate from natural products, and modern discovery platforms integrate molecular biology, analytical chemistry, and bioinformatics to streamline the screening process. sciencedaily.com Techniques such as mass spectrometry-based metabolomics can be combined with biological screening to quickly identify the active compounds within complex mixtures, an approach that could be adapted for screening libraries derived from this compound. sciencedaily.com

Table 1: Components of an Integrated Drug Discovery Platform

| Stage | Key Activities | Relevant Technologies |

|---|---|---|

| Hit Identification | Target validation, protein production, high-throughput screening (HTS), fragment-based drug discovery (FBDD). wuxibiology.com | DNA-Encoded Libraries, X-ray crystallography, Computer-Aided Drug Design (CADD). wuxibiology.com |

| Lead Optimization | In vitro SAR support, selectivity panels, in vivo target engagement and pharmacology. wuxibiology.com | Automated electrophysiology, microelectrode arrays, impedance measurement. metrionbiosciences.com |

| Preclinical Development | Safety profiling, ligand binding assays, synthetic optimization of candidates. wuxibiology.com | High-throughput screening, ADMET and DMPK profiling. metrionbiosciences.com |

Advanced Computational Design of Novel Nicotinonitrile Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are pivotal in rationally designing novel derivatives of this compound with enhanced biological properties. researchgate.net These in silico methods allow researchers to predict how modifications to the parent structure will affect its binding affinity to specific biological targets, thereby guiding synthetic efforts toward compounds with a higher probability of success. researchgate.net

Recent studies on structurally related pyrimidine (B1678525) derivatives have demonstrated the power of this approach. For instance, researchers designed and synthesized a series of 6-amino-5-cyano-2-thiopyrimidines, and molecular modeling was used to analyze their interaction with the PI3K enzyme, a key target in cancer therapy. researchgate.netnih.gov The computational analysis helped explain the high activity of a lead compound, which showed comparable potency to the known inhibitor Duvelisib and induced apoptosis in leukemia cell lines. researchgate.netnih.gov

This design-and-synthesize strategy can be directly applied to this compound. By identifying a therapeutic target, researchers can use docking simulations to design modifications that optimize the molecule's fit within the target's active site. This could involve adding or altering substituents to improve hydrogen bonding, hydrophobic interactions, or other molecular interactions that are critical for efficacy. The ultimate goal is to create new chemical entities with superior potency, selectivity, and favorable pharmacological profiles. researchgate.net

Table 2: Examples of Computationally-Guided Derivative Design

| Parent Scaffold | Therapeutic Target | Key Findings | Citation |

|---|---|---|---|

| 6-amino-5-cyano-2-thiopyrimidine | PI3Kδ (Leukemia) | Compound 1c showed activity comparable to Duvelisib (IC₅₀ = 0.0034 µM) and induced apoptosis. | researchgate.netnih.gov |

| 6-methoxynaphthalene | AKR1C3 (Colon Cancer) | Molecular docking predicted the binding affinity and orientation of active compounds in the enzyme's active site. | researchgate.net |

| Spiro[indoline-3,4′-pyridine] | Microbial enzymes | Molecular docking studies were used to supplement the evaluation of antimicrobial and antioxidant activity. | mdpi.com |

Potential for Agrochemical Development and Environmental Applications

The structural motifs present in this compound and its derivatives are also found in compounds with significant agrochemical potential. The nicotinonitrile core is a key feature in various pesticides, and the exploration of its derivatives could lead to the development of new, effective crop protection agents. indiamart.com

A recent study on new spiro[indoline-3,4′-pyridine] compounds, which can be synthesized from related precursors, identified several derivatives with moderate activity as herbicide safeners. mdpi.com Specifically, they showed protective effects in sunflower seedlings against the herbicide 2,4-D. mdpi.com This suggests that derivatives of this compound could be investigated for similar properties, aiming to enhance crop tolerance to existing herbicides or to develop novel herbicidal compounds.

Furthermore, uracil (B121893) derivatives, which share some structural similarities with the heterocyclic systems that can be synthesized from aminonitriles, are known to possess herbicidal and insecticidal activities. researchgate.net This precedent strengthens the rationale for screening libraries of this compound derivatives for a range of agrochemical applications, including fungicides and insecticides, in addition to herbicides.

Emerging Applications in Niche Scientific and Industrial Areas

Beyond the major fields of medicine and agriculture, the versatility of the this compound scaffold opens doors to more specialized applications. The synthesis of novel heterocyclic systems from this precursor can yield compounds with unique physicochemical properties suitable for niche markets. nih.govnih.gov

Research into related heterocyclic compounds has revealed a broad spectrum of biological activities that could be relevant for various scientific and industrial purposes. For example, quinazolinone derivatives linked to amino acids have demonstrated significant antioxidant and anti-inflammatory properties. eurjchem.com Similarly, certain indole-containing compounds have been reported as effective antimicrobial agents, even against drug-resistant bacteria like Pseudomonas aeruginosa. mdpi.com

By using this compound as a building block, it is conceivable to develop new compounds for these emerging areas:

Antioxidants: For use in industrial applications to prevent oxidative degradation of materials or as research tools.

Antimicrobial Agents: For incorporation into materials to prevent biofouling or for use as specialized disinfectants.

Fluorescent Probes: The heterocyclic systems derived from this compound could be functionalized to create chemosensors for detecting specific ions or molecules, as has been demonstrated with related spiro-compounds used for Cu²⁺ imaging. mdpi.com

The continued exploration of the reaction chemistry of this compound will likely uncover further applications in materials science, specialized chemical manufacturing, and as probes for biological research. indiamart.com

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 6-Amino-5-methylnicotinonitrile in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved respirators (e.g., P95 filters) when handling powders or aerosols .

- Store the compound at 2–8°C in a dry, well-ventilated area to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) and ensure proper waste disposal to prevent environmental contamination .

- In case of inhalation, move the individual to fresh air and seek medical attention. For skin exposure, wash thoroughly with soap and water .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to verify the pyridine ring structure, amino group ( 5–6 ppm), and nitrile peak ( 110–120 ppm).

- Mass Spectrometry : Confirm the molecular ion peak at m/z 133.15 (molecular weight: 133.15 g/mol) via ESI-MS .

- Chromatography : Perform HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) and detect impurities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Melting Point : 99°C (solid state at room temperature) .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on structural analogs. Test solubility empirically using a gradient solvent system .

- Stability : Stable under recommended storage conditions. Monitor for decomposition via TLC or UV-Vis spectroscopy during long-term experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer :

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh)) in DMF under nitrogen. Optimize catalyst loading (1–5 mol%) and temperature (80–120°C) to improve yield .

- Substitution Reactions : Explore nucleophilic substitution at the amino group using alkyl halides. Monitor reaction progress via -NMR to track proton shifts .

- DoE (Design of Experiments) : Apply factorial design to evaluate the impact of solvent, temperature, and reagent stoichiometry on reaction efficiency .

Q. How should researchers address contradictions in reported toxicity profiles of this compound?

- Methodological Answer :

- Data Reconciliation : Compare hazard classifications (e.g., IARC Group 2B vs. ACGIH Threshold Limit Values) and assess study parameters (e.g., dosage, exposure duration) .

- Impurity Analysis : Use LC-MS to identify and quantify impurities (e.g., nitroso byproducts) that may contribute to toxicity discrepancies .

- In Vitro Validation : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays to validate genotoxicity claims .

Q. What strategies enhance the compound’s application in medicinal chemistry research?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, amino groups) to study effects on target binding. For example, replace the methyl group with halogens to alter electron density and bioavailability .

- Enzyme Inhibition Assays : Test inhibitory activity against kinases or oxidoreductases using fluorescence-based assays. Compare IC values with lead compounds .

- Pharmacokinetic Modeling : Predict ADME properties (e.g., logP, plasma protein binding) using QSAR software (e.g., Schrödinger’s QikProp) .

Q. What analytical approaches resolve challenges in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological matrices .

- Quantitative Analysis : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., -labeled analog) to improve accuracy and limit of detection (LOD < 1 ng/mL) .

- Matrix Effects : Assess ion suppression/enhancement by spiking blank matrices with known concentrations and comparing recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。